molecular formula C10H15N3O B13341405 Rel-(1s,4s)-4-(5-aminopyrazin-2-yl)cyclohexan-1-ol

Rel-(1s,4s)-4-(5-aminopyrazin-2-yl)cyclohexan-1-ol

Cat. No.: B13341405
M. Wt: 193.25 g/mol
InChI Key: TUTXYJNRRNMEJO-UHFFFAOYSA-N
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Description

Rel-(1s,4s)-4-(5-aminopyrazin-2-yl)cyclohexan-1-ol is a chemical compound that belongs to the class of cyclohexanols It is characterized by the presence of a pyrazine ring substituted with an amino group at the 5-position and a hydroxyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1s,4s)-4-(5-aminopyrazin-2-yl)cyclohexan-1-ol typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the condensation of appropriate precursors, such as 2,3-diaminopyrazine with suitable aldehydes or ketones.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or amines.

    Cyclohexane ring formation: The cyclohexane ring can be synthesized through cyclization reactions involving suitable starting materials.

    Hydroxyl group introduction: The hydroxyl group can be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Rel-(1s,4s)-4-(5-aminopyrazin-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Ammonia, amines, or halogenating agents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Rel-(1s,4s)-4-(5-aminopyrazin-2-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1s,4s)-4-(5-aminopyrazin-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Rel-(1s,4s)-4-(5-hydroxypyrazin-2-yl)cyclohexan-1-ol: Similar structure but with a hydroxyl group instead of an amino group.

    Rel-(1s,4s)-4-(5-methylpyrazin-2-yl)cyclohexan-1-ol: Similar structure but with a methyl group instead of an amino group.

Uniqueness

Rel-(1s,4s)-4-(5-aminopyrazin-2-yl)cyclohexan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

4-(5-aminopyrazin-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C10H15N3O/c11-10-6-12-9(5-13-10)7-1-3-8(14)4-2-7/h5-8,14H,1-4H2,(H2,11,13)

InChI Key

TUTXYJNRRNMEJO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CN=C(C=N2)N)O

Origin of Product

United States

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